![molecular formula C9H13N3O4 B3059528 [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol CAS No. 518990-09-5](/img/structure/B3059528.png)
[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol
Overview
Description
[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol, also known as 4-nitrophenylhydrazone (4-NPH), is a compound commonly used in scientific research. It is a white crystalline solid that is soluble in water and alcohol. 4-NPH is used in a variety of laboratory experiments, including biochemical and physiological studies, as well as drug development and synthesis.
Scientific Research Applications
4-NPH is used in a variety of scientific research applications. It is often used in drug development and synthesis, as it can be used as a starting material for the synthesis of various pharmaceuticals. It is also used in biochemical and physiological studies, as it can be used to measure enzyme activity, to study the metabolism of drugs, and to detect and quantify metabolites in biological systems.
Mechanism of Action
4-NPH is an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that catalyzes the oxidation of aldehydes. 4-NPH binds to the active site of ALDH, blocking the enzyme's activity and preventing the oxidation of aldehydes. This inhibition of ALDH can be used to study the metabolism of drugs, as well as to detect and quantify metabolites in biological systems.
Biochemical and Physiological Effects
4-NPH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), leading to the accumulation of aldehydes in the body. This can lead to a variety of physiological effects, including increased oxidative stress, altered gene expression, and altered protein function.
Advantages and Limitations for Lab Experiments
4-NPH has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high degree of specificity for ALDH. However, there are also some limitations to its use. It is not very stable and can degrade over time, and its effects on other enzymes have not been studied extensively.
Future Directions
The potential applications of 4-NPH are vast, and there are many possible future directions for research. These include further study of its effects on other enzymes, investigation of its potential therapeutic applications, and development of new synthesis methods. Additionally, further research into its biochemical and physiological effects could lead to new insights into the regulation of metabolic pathways.
properties
IUPAC Name |
[4-nitro-1-(oxan-2-yl)pyrazol-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-6-7-8(12(14)15)5-11(10-7)9-3-1-2-4-16-9/h5,9,13H,1-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCXQLLVGDXVAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C(=N2)CO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625969 | |
Record name | [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
518990-09-5 | |
Record name | [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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